3-[4-(3-chlorophenoxy)butyl]-4(3H)-quinazolinone
Overview
Description
3-[4-(3-chlorophenoxy)butyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.0978555 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Quinazolinones, including compounds structurally related to 3-[4-(3-chlorophenoxy)butyl]-4(3H)-quinazolinone, have been synthesized and studied for their anticonvulsant, antimicrobial, and anticancer activities. For instance, derivatives structurally related to methaqualone, a known 4(3H)-quinazolinone, have shown promising anticonvulsant activity with low neurotoxicity, indicating their potential in seizure management (Wolfe et al., 1990). Additionally, the synthesis of novel 3-amino-2-(1H)-thioxo-4(3H)-quinazolinone derivatives has been described, showcasing the versatility of quinazolinone scaffolds in generating compounds with potentially valuable biological activities (Nawrocka et al., 2012).
Antitumor Effects
Specific derivatives, such as those incorporating a 4-chlorophenyl moiety, have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, demonstrating significant anticancer potential (Hassanzadeh et al., 2019). This highlights the interest in quinazolinone derivatives as a basis for developing new anticancer therapies.
Antimicrobial and Antioxidant Applications
Quinazolinone derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds synthesized from quinazolin-3(4H)-one have shown moderate to significant antibacterial activity against various bacterial strains, underscoring their potential as novel antimicrobial agents (Kapoor et al., 2017). Moreover, Schiff base derivatives of quinazolinone have been identified as potent antioxidants and anti-inflammatory agents, offering a promising avenue for the development of therapeutic agents targeting oxidative stress and inflammation (Rakesh et al., 2015).
Properties
IUPAC Name |
3-[4-(3-chlorophenoxy)butyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-6-5-7-15(12-14)23-11-4-3-10-21-13-20-17-9-2-1-8-16(17)18(21)22/h1-2,5-9,12-13H,3-4,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZXPBUNYVMHLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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